molecular formula C7H6ClN5 B2643181 2-Chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine CAS No. 1203250-45-6

2-Chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine

Cat. No.: B2643181
CAS No.: 1203250-45-6
M. Wt: 195.61
InChI Key: HDWCFVNYZYORDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine is a heterocyclic compound that features both pyrimidine and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 1-methyl-1H-1,2,4-triazole under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium carbonate in solvents like methanol or DMF.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 2-methoxy-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine.

Scientific Research Applications

2-Chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects. The exact molecular pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined pyrimidine and triazole rings, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in different fields.

Properties

IUPAC Name

2-chloro-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN5/c1-13-6(10-4-11-13)5-2-3-9-7(8)12-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWCFVNYZYORDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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